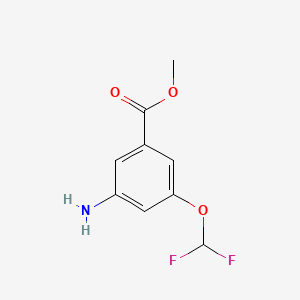
Methyl3-amino-5-(difluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-amino-5-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C9H9F2NO3 and a molecular weight of 217.1695 g/mol . This compound is known for its unique structure, which includes an amino group and a difluoromethoxy group attached to a benzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Methyl3-amino-5-(difluoromethoxy)benzoate involves several steps. One common method includes the reaction of 3-amino-5-hydroxybenzoic acid with difluoromethyl ether in the presence of a base to form the difluoromethoxy group. This intermediate is then esterified with methanol to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl3-amino-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl3-amino-5-(difluoromethoxy)benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl3-amino-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Methyl3-amino-5-(difluoromethoxy)benzoate can be compared with similar compounds such as methyl 5-amino-2-(difluoromethoxy)benzoate and 4-fluorobenzylamine . These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the difluoromethoxy group in this compound makes it unique, as it can influence the compound’s reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H9F2NO3 |
|---|---|
Peso molecular |
217.17 g/mol |
Nombre IUPAC |
methyl 3-amino-5-(difluoromethoxy)benzoate |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-6(12)4-7(3-5)15-9(10)11/h2-4,9H,12H2,1H3 |
Clave InChI |
GLFFMNMVQNYQSF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)OC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
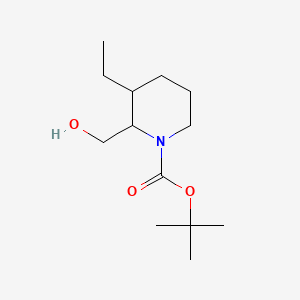
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
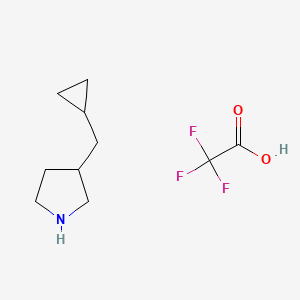
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)
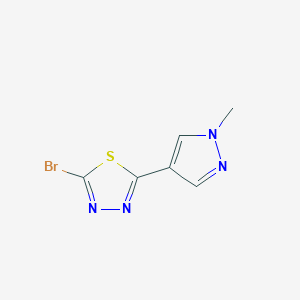
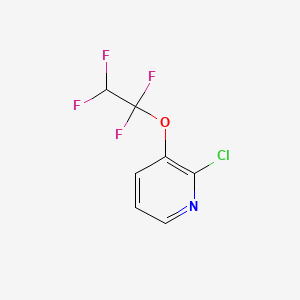
![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
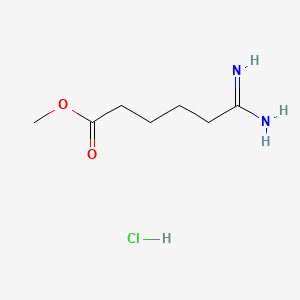
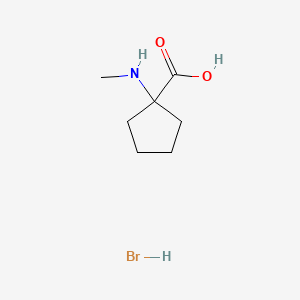
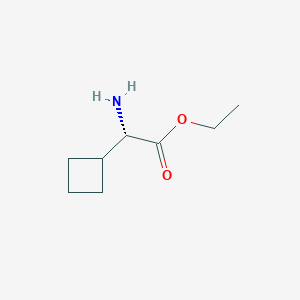
![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
